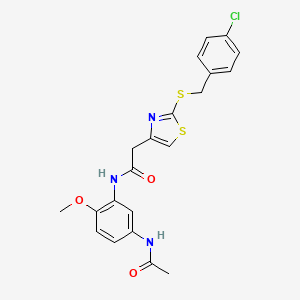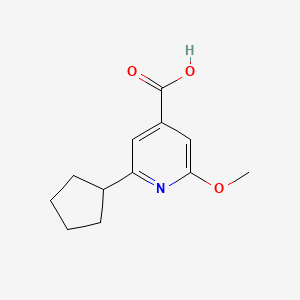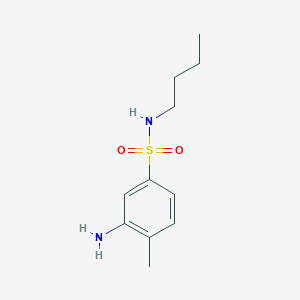![molecular formula C21H17N5O6 B2524911 2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide CAS No. 931736-89-9](/img/structure/B2524911.png)
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C21H17N5O6 and its molecular weight is 435.396. The purity is usually 95%.
BenchChem offers high-quality 2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
All-Polymer Solar Cells (Photovoltaics)
All-polymer solar cells (all-PSCs) have gained attention due to their stability and mechanical durability. However, their performance lags behind small-molecule acceptor-based solar cells. The challenge lies in balancing open-circuit voltage (VOC) and short-circuit current density (JSC). Researchers have designed an acceptor called “PYO-V,” which enhances all-PSC efficiency by complementing absorption spectra, improving molecular packing, and suppressing charge recombination. Ternary all-PSCs containing 20 wt% PYO-V achieved an impressive efficiency of 18.5%, with a VOC exceeding 0.93 V. Additionally, PYO-V finds applications in indoor photovoltaics, achieving over 24% efficiency in indoor all-PSCs .
Remote Identification (Remote ID) for Unmanned Aircraft Systems (UAS)
Remote ID enables identification of unmanned aircraft systems (UAS) for safety, security, and compliance purposes. It removes anonymity while preserving operational privacy. Two forms of Remote ID exist: broadcast (direct radio signal transmission from UAS to nearby receivers) and network (communication via the internet). This specification defines message formats, transmission methods, and performance standards for both forms, facilitating enhanced UAS operations such as beyond visual line of sight (BVLOS) and operations over people .
Antibacterial Agents
Certain derivatives of this compound exhibit potent antibacterial effects. For instance:
Nematocidal and Anti-Fungal Activity
The title compounds demonstrate moderate nematocidal activity against Meloidogyne incognita (a plant-parasitic nematode) and anti-fungal activity against Rhizoctonia solani .
Synthetic Building Blocks
The synthesis of 3-methyl-6-(2’-hydroxyethyl)-7-formyl-1,8-diethoxyisoquinoline, a key synthon for fredericamycin A, involves an isoquinoline moiety similar to this compound. Such building blocks contribute to drug discovery and chemical synthesis .
Potential Anti-Infective Agents
1,2,4-Oxadiazole derivatives, including this compound, have been explored for their anti-infective properties. Some exhibit high affinity and selectivity for σ1 receptors, making them potential candidates for drug development .
Wirkmechanismus
Target of Action
Oxadiazoles and quinazolines have been studied for their potential as anticancer agents . They may target various proteins or enzymes involved in cell proliferation and survival, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Quinazolines, on the other hand, are known to interact with various kinases, potentially inhibiting signal transduction pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it acts as an anticancer agent, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Eigenschaften
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c1-12-22-19(32-24-12)10-26-20(28)14-7-16-17(31-11-30-16)8-15(14)25(21(26)29)9-18(27)23-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVYKXTZTUMUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2524833.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2524839.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2524840.png)
![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine](/img/structure/B2524844.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)